molecular formula C6H5N3O4 B1625821 2-Amino-5-nitroisonicotinic acid CAS No. 84487-09-2

2-Amino-5-nitroisonicotinic acid

Cat. No.: B1625821
CAS No.: 84487-09-2
M. Wt: 183.12 g/mol
InChI Key: DCHWNCQMEJONFH-UHFFFAOYSA-N
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Description

2-Amino-5-nitroisonicotinic acid is an organic compound with the molecular formula C6H5N3O4. It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the 2-position and a nitro group at the 5-position on the pyridine ring. This compound is known for its light yellow solid form and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of isonicotinic acid with nitric acid to form 5-nitroisonicotinic acid, which is then subjected to reductive amination to introduce the amino group at the 2-position .

Industrial Production Methods: Industrial production methods for 2-Amino-5-nitroisonicotinic acid often involve large-scale nitration and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining specific temperatures and using catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-nitroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isonicotinic acid derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Amino-5-nitroisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-nitroisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-nitroisonicotinic acid is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-5-nitropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-5-1-3(6(10)11)4(2-8-5)9(12)13/h1-2H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHWNCQMEJONFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516047
Record name 2-Amino-5-nitropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84487-09-2
Record name 2-Amino-5-nitropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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